molecular formula C8H9NO B155274 (4-Pyridyl)acetone CAS No. 6304-16-1

(4-Pyridyl)acetone

Cat. No.: B155274
CAS No.: 6304-16-1
M. Wt: 135.16 g/mol
InChI Key: ILRVKOYYFFNXDB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(4-Pyridyl)acetone is a key intermediate for synthesizing the cardiac drug Milrinone . Milrinone is a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity . The primary target of this compound, therefore, is likely to be the phosphodiesterase enzyme, which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes.

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the search results, we can infer from its use in the synthesis of Milrinone that it may interact with its targets in a similar manner. Milrinone inhibits phosphodiesterase, preventing the breakdown of cAMP. This leads to increased levels of cAMP, enhancing the contractility of heart muscle cells and leading to vasodilation .

Biochemical Pathways

By inhibiting phosphodiesterase and increasing cAMP levels, it can enhance the contractility of heart muscle cells and cause vasodilation .

Result of Action

As a precursor in the synthesis of milrinone, it may contribute to the overall effects of this drug, which include increased cardiac contractility and vasodilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-Pyridyl)acetone involves the reaction of 4-chloropyridine with an alcoholic solution of sodium alkoxide, followed by the dropwise addition of ethyl acetoacetate. The mixture is then subjected to condensation, hydrolysis, and decarboxylation to yield this compound . Another method involves the reaction of 4-methylpyridine with phenyl lithium and ethyl acetate .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (4-Pyridyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Pyridyl)acetone has several applications in scientific research:

Comparison with Similar Compounds

    4-Pyridylmethanol: Similar structure but with a hydroxyl group instead of a ketone.

    4-Pyridylacetic acid: Contains a carboxylic acid group instead of a ketone.

    4-Pyridylmethylamine: Contains an amine group instead of a ketone.

Uniqueness: (4-Pyridyl)acetone is unique due to its specific combination of a pyridine ring and an acetone moiety, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of important pharmaceuticals like milrinone highlight its significance in both research and industry .

Properties

IUPAC Name

1-pyridin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRVKOYYFFNXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212325
Record name 4-Pyridinylacetone
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6304-16-1
Record name 4-Pyridylacetone
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Record name 4-Pyridinylacetone
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Record name 6304-16-1
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Record name 4-Pyridinylacetone
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Record name 1-(4-pyridyl)acetone
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Record name 4-PYRIDINYLACETONE
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Synthesis routes and methods I

Procedure details

To a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of argon, was added THF (70 mL) and N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide (7.0 g, 0.039 mol, 1.0 equiv). The mixture was cooled to 0° C. and CH3MgBr (3M in THF, 65 mL, 5.0 equiv) was added dropwise. The resulting solution was warmed to ambient temperature and stirred for 16 h. The reaction mixture was cooled to 0° C. and quenched by the addition of saturated NH4Cl (aq, 100 mL). The resulting solution was extracted with EtOAc (3×200 mL). The organic layers were combined, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified by flash chromatography (silica gel, CH2Cl2/CH3OH (20:1)) to yield 2.7 g (51%) of the title compound as yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 8.58 (m, 2H), 7.17 (d, J=0.4 Hz, 2H), 3.75 (s, 2H), 2.24 (s, 3H).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
7 g
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reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 10 g of 4-methylpyridine and 32.75 g acetic anhydride, maintained at room temperature, was added 1 ml of acetyl chloride, dropwise over 5-10 min. The solution was then warmed to 50° C. for 6-16 hours. The black reaction mixture was then cooled to 0° C. and 100 mls of ethanol, was added dropwise. The reaction mixture was stirred for 1 hour after the addition, then refluxed for 4-12 hours. The alcohol was removed under reduced pressure and the residue taken up in 100-150 ml methylene chloride. The methylene chloride was washed 2 times with saturated 50 ml portions of sodium carbonate solution then dried over sodium sulfate and evaporated under reduced pressure. Toluene was added to the residue and the excess 4-methylpyridine removed by azeotropic distillation under reduced pressure. Yield: 4.3 gm of 4-pyridinyl-2-propanone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32.75 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 20 g of 1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine was added 30 ml ethanol and the mixture refluxed 4 to 8 hours. Upon removal of solvent, 15 g of 1-(4-pyridinyl)-2-propanone was obtained as a light yellow oil.
Name
1-acetyl-4(acetylmethylidene)-1,4-dihydropyridine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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